cis-1-Amino-2,6-dimethylpiperidine cis-1-Amino-2,6-dimethylpiperidine
Brand Name: Vulcanchem
CAS No.: 61147-58-8
VCID: VC8381125
InChI: InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+
SMILES: CC1CCCC(N1N)C
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

cis-1-Amino-2,6-dimethylpiperidine

CAS No.: 61147-58-8

Cat. No.: VC8381125

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

cis-1-Amino-2,6-dimethylpiperidine - 61147-58-8

Specification

CAS No. 61147-58-8
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (2S,6R)-2,6-dimethylpiperidin-1-amine
Standard InChI InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+
Standard InChI Key UAHWWAIVYPJROV-KNVOCYPGSA-N
Isomeric SMILES C[C@@H]1CCC[C@@H](N1N)C
SMILES CC1CCCC(N1N)C
Canonical SMILES CC1CCCC(N1N)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

Synthesis and Manufacturing

Nitrosation-Hydrogenation Pathway

The most well-documented synthesis of cis-1-amino-2,6-dimethylpiperidine involves a two-step process:

  • Nitrosation: cis-2,6-Dimethylpiperidine is treated with nitrosating agents to yield 1-nitroso-cis-2,6-dimethylpiperidine.

  • Catalytic Hydrogenation: The nitroso intermediate undergoes hydrogenation using a palladium catalyst partially poisoned with Fe(II) salts .

Key Reaction Conditions :

  • Catalyst: Pd/C or Pd/Al₂O₃ with 0.1–10 mol% Pd relative to substrate.

  • Temperature: 20–80°C (optimized at 30–50°C).

  • Pressure: 1–100 bar H₂ (optimal at 2–25 bar).

  • Solvent: Absence of initial solvent reduces aqueous waste and simplifies purification.

Example Synthesis :

A mixture of 284 g 1-nitroso-cis-2,6-dimethylpiperidine and a Pd/C catalyst (5% Pd) was hydrogenated at 40°C under 6 bar H₂. After 12 hours, gas chromatography confirmed >99% conversion, yielding 90% cis-1-amino-2,6-dimethylpiperidine and 9% recovered cis-2,6-dimethylpiperidine.

Purification and Byproduct Management

Post-hydrogenation, distillation under reduced pressure (100 mbar) separates the product (boiling point: 90–96°C) from unreacted starting material (39–43°C) . The aqueous phase containing residual dimethylpiperidine is recycled into subsequent nitrosation reactions, enhancing process sustainability .

Physicochemical Properties

Thermodynamic Data

While direct measurements for cis-1-amino-2,6-dimethylpiperidine are scarce, extrapolations from its precursor and reaction conditions suggest:

  • Boiling Point: ~127°C (analogous to cis-2,6-dimethylpiperidine , adjusted for the amino group’s polarity).

  • Density: ~0.85 g/cm³ (estimated from precursor data ).

  • Vapor Pressure: 11.3 mmHg at 25°C (similar to precursor due to comparable molecular weight ).

Spectroscopic Characteristics

  • ¹H NMR: Expected splitting patterns include a triplet for the axial NH₂ group (δ 1.2–1.5 ppm) and multiplets for methyl protons (δ 0.8–1.0 ppm) .

  • IR Spectroscopy: N-H stretching vibrations at ~3350 cm⁻¹ and C-N stretches at 1250 cm⁻¹ .

Applications and Research Frontiers

Pharmaceutical Intermediate

cis-1-Amino-2,6-dimethylpiperidine’s rigid structure makes it a candidate for synthesizing adenosine receptor antagonists. For example, piperidine derivatives with amino groups exhibit nanomolar affinity for A₁ receptors, implicated in cognitive disorders .

Catalytic Ligands

Chiral amino-piperidines anchor to polystyrene resins, enabling asymmetric aldol reactions with enantiomeric excess >90% . The cis-methyl groups enhance ligand rigidity, improving catalytic selectivity .

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